2-Methylhept-2-ene-1-thiol 2-Methylhept-2-ene-1-thiol
Brand Name: Vulcanchem
CAS No.: 61758-09-6
VCID: VC19502117
InChI: InChI=1S/C8H16S/c1-3-4-5-6-8(2)7-9/h6,9H,3-5,7H2,1-2H3
SMILES:
Molecular Formula: C8H16S
Molecular Weight: 144.28 g/mol

2-Methylhept-2-ene-1-thiol

CAS No.: 61758-09-6

Cat. No.: VC19502117

Molecular Formula: C8H16S

Molecular Weight: 144.28 g/mol

* For research use only. Not for human or veterinary use.

2-Methylhept-2-ene-1-thiol - 61758-09-6

Specification

CAS No. 61758-09-6
Molecular Formula C8H16S
Molecular Weight 144.28 g/mol
IUPAC Name 2-methylhept-2-ene-1-thiol
Standard InChI InChI=1S/C8H16S/c1-3-4-5-6-8(2)7-9/h6,9H,3-5,7H2,1-2H3
Standard InChI Key GFZQNYBAAPPBLG-UHFFFAOYSA-N
Canonical SMILES CCCCC=C(C)CS

Introduction

Chemical Structure and Physicochemical Properties

Molecular Geometry and Stereochemistry

The molecular structure of 2-methylhept-2-ene-1-thiol features a seven-carbon chain with a double bond between C2 and C3, a methyl group at C2, and a thiol group at C1. The E-isomer (trans configuration) is stabilized by reduced steric hindrance between the methyl group and the thiol moiety, as evidenced by computational studies . The compound’s geometry enables participation in radical-mediated reactions, such as thiol-ene coupling, due to the accessibility of the alkene π-electrons and the S–H bond’s low dissociation energy (~87 kcal/mol) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight144.28 g/mol
Boiling Point395–398 K (estimated)
Density~0.8 g/mL (analogous thiols)
SolubilityLow in H₂O; high in organic solvents

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for 2-methylhept-2-ene-1-thiol reveal distinct signals for the thiol proton (δ ~1.3–1.4 ppm) and alkene protons (δ ~5.2–5.5 ppm) . Infrared (IR) spectroscopy shows a characteristic S–H stretch at 2540 cm⁻¹ and C=C absorption at 1640–1680 cm⁻¹. Mass spectrometry fragments at m/z 144 (M⁺) and 87 (C₅H₁₁S⁺) align with its molecular structure .

Synthesis and Purification Strategies

Acid-Catalyzed Thiol-Ene Reactions

A common synthesis route involves the reaction of 2-methylhept-2-ene with hydrogen sulfide (H₂S) under acidic conditions. For example, HCl-catalyzed addition of H₂S to the alkene yields the thiol via anti-Markovnikov addition . This method requires careful control of stoichiometry to minimize disulfide byproducts .

Radical-Initiated Pathways

Photochemical or thermal initiation using azobisisobutyronitrile (AIBN) or 2,2-dimethoxy-2-phenylacetophenone (DMPA) promotes thiyl radical formation, which adds to the alkene selectively. Yields exceeding 68% have been reported for analogous thiols using DPAP initiators in aqueous media .

Key Reaction Conditions:

  • Temperature: 25–80°C

  • Solvent: Toluene or dichloromethane

  • Purification: Short-path distillation under reduced pressure

Applications in Organic and Materials Chemistry

Thiol-Ene Polymerization

2-Methylhept-2-ene-1-thiol serves as a crosslinker in polymer networks due to its rapid reaction with alkenes. For instance, its addition to divinyl ethers produces polythioethers with tunable mechanical properties, applicable in coatings and adhesives .

Biochemical Modifications

The compound’s thiol group reacts selectively with cysteine residues in proteins, enabling site-specific modifications. Studies demonstrate its utility in stapling peptides, enhancing their stability and binding affinity .

Interaction Studies and Mechanistic Insights

Redox Activity

In biochemical systems, 2-methylhept-2-ene-1-thiol participates in redox cycles, reducing disulfide bonds in proteins. This activity is pH-dependent, with optimal thiolate (S⁻) formation at physiological pH .

Environmental Degradation

Hydroxyl radical (- OH)-mediated oxidation dominates its atmospheric degradation. Theoretical kinetic studies predict a rate constant of 6.1 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K, leading to sulfoxide and sulfone derivatives .

Comparative Analysis with Related Thiols

Table 2: Structural and Functional Comparison

CompoundStructureKey FeaturesApplications
3-Methyl-2-butene-1-thiolShorter chainOnion-like odor; used in flavorantsFood industry
2-Methyl-2-heptanethiolSaturated backboneLubricant additive; high thermal stabilityIndustrial polymers
4-Methylpentan-1-thiolDifferent branchingLower reactivity; solvent resistanceCoatings

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